4-[5,7-Dibromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one
Overview
Description
4-[5,7-Dibromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one is a complex organic compound that features a benzofuran core substituted with dibromo and methylfuran groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5,7-Dibromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[5,7-Dibromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
4-[5,7-Dibromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[5,7-Dibromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5-methylfuran: A related compound with a similar furan ring structure but lacking the benzofuran core and bromine substitutions.
4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole: Another compound with bromine substitutions but differing in its triazole ring structure.
Uniqueness
4-[5,7-Dibromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one is unique due to its combination of a benzofuran core with dibromo and methylfuran groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
4-[5,7-dibromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2O3/c1-9(20)3-5-15-16(14-6-4-10(2)21-14)12-7-11(18)8-13(19)17(12)22-15/h4,6-8H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQOWDYNARPRGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(OC3=C2C=C(C=C3Br)Br)CCC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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